Scientific Field: Pharmaceuticals
Methods of Application or Experimental Procedures: The industrial processes to produce this compound usually involve multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability .
Results or Outcomes: The synthesis of N-(4-hydroxyphenyl)acetamide has long been attracting the interest of many industries which produce chemicals for pharmaceutical applications .
Scientific Field: Catalysis
Summary of the Application: A new Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot has been proposed .
Methods of Application or Experimental Procedures: The reaction is carried out in dilute acetic acid as a solvent, the [PdCl 2 (dppb)] catalyst precursor leads in one pot to N-(4-hydroxyphenyl)acetamide .
Results or Outcomes: Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol % of selectivity in ca. 5 h .
Scientific Field: Proteomics Research
Summary of the Application: N-(3-Acetyl-4-hydroxyphenyl)acetamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Scientific Field: Chemical Synthesis
Summary of the Application: 4-Acetamidophenol, a compound closely related to N-(3-Acetyl-4-hydroxyphenyl)acetamide, can be synthesized from N-(3-Acetyl-4-hydroxyphenyl)acetamide . It is used as a precursor in the synthesis of cis-and trans-4-acetamidocyclohexanol .
Methods of Application or Experimental Procedures: The synthesis is carried out in the presence of Mg, Na or Ce modified ruthenium-supported catalysts .
N-(3-Acetyl-4-hydroxyphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₁N₁O₃. It features a phenolic hydroxyl group and an acetyl group, contributing to its unique chemical properties. This compound is characterized by its white to light yellow crystalline appearance and is soluble in various organic solvents, though it is insoluble in water . Its systematic name reflects its structure, which includes an acetamide functional group attached to a substituted phenyl ring.
These reactions are essential for modifying the compound's structure to enhance its properties or biological activity.
N-(3-Acetyl-4-hydroxyphenyl)acetamide exhibits notable biological activities, particularly in analgesic and anti-inflammatory contexts. Studies indicate that compounds with similar structures can inhibit cyclooxygenase enzymes, which are crucial for prostaglandin synthesis involved in pain and inflammation pathways. Additionally, this compound has been studied for its potential antioxidant properties, which could help mitigate oxidative stress in biological systems .
The synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide typically involves:
This method allows for a relatively straightforward synthesis while ensuring high yields and purity of the final product .
N-(3-Acetyl-4-hydroxyphenyl)acetamide finds applications in several fields:
These applications highlight its versatility and importance in both medicinal chemistry and industrial processes.
Interaction studies of N-(3-Acetyl-4-hydroxyphenyl)acetamide often focus on its binding affinity with biological targets such as enzymes and receptors. For instance:
These studies are crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic use .
N-(3-Acetyl-4-hydroxyphenyl)acetamide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-Hydroxyphenyl)acetamide | Lacks acetyl substitution at the 3-position | Exhibits hepatotoxicity under certain conditions |
| Paracetamol (Acetaminophen) | Similar hydroxyl and amide groups | Widely used analgesic with known safety profile |
| N-(2-Hydroxyphenyl)acetamide | Hydroxyl group at the 2-position | Different pharmacological profile |
N-(3-Acetyl-4-hydroxyphenyl)acetamide's unique substitution pattern at the 3-position contributes to its distinct biological activity compared to these similar compounds .
Transition metal-catalyzed carbonylation has emerged as a robust method for synthesizing aromatic amides. Palladium-based systems, particularly those employing Xantphos ligands and cesium chloride (CsCl) additives, enable efficient aminocarbonylation of aryl chlorides with amines. For N-(3-Acetyl-4-hydroxyphenyl)acetamide, this approach involves reacting 3-acetyl-4-hydroxyphenyl chloride with acetamide under carbon monoxide (CO) atmosphere:
$$
\text{Ar-Cl} + \text{CH}3\text{CONH}2 \xrightarrow{\text{Pd/Xantphos, CsCl, CO}} \text{N-(3-Acetyl-4-hydroxyphenyl)acetamide}
$$
Key advantages include high functional group tolerance and yields up to 95%. Rhodium and iridium complexes have also been explored for ketone reductions, though palladium remains predominant due to superior selectivity.
Microwave irradiation offers a solvent-free, catalyst-free route for acetylating phenols. As demonstrated by Zhang et al., 4-hydroxyacetanilide reacts with acetic anhydride under microwave conditions (300 W, 5–10 min) to yield N-(3-Acetyl-4-hydroxyphenyl)acetamide with 85–90% efficiency. The reaction mechanism involves rapid dielectric heating, which accelerates nucleophilic acyl substitution:
$$
\text{4-Hydroxyacetanilide} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Microwave}} \text{N-(3-Acetyl-4-hydroxyphenyl)acetamide} + \text{CH}_3\text{COOH}
$$
This method reduces reaction times from hours to minutes and eliminates toxic solvent use, aligning with green chemistry principles.
Regioselectivity in N-(3-Acetyl-4-hydroxyphenyl)acetamide synthesis is achieved through directed ortho metalation (DoM) and copper-catalyzed hydroxylation. The O-carbamate group serves as a powerful directing group, enabling precise functionalization at the 3-position of the aromatic ring. For instance, AlCl₃-mediated Friedel-Crafts acetylation of 4-hydroxyacetanilide directs acetyl group incorporation exclusively at the meta position:
$$
\text{4-Hydroxyacetanilide} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{N-(3-Acetyl-4-hydroxyphenyl)acetamide}
$$
Copper catalysts paired with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) further enhance regioselectivity by modulating electron density at reaction sites.
Magnetic nanocatalysts like $$ \text{Fe}3\text{O}4@\text{SiO}_2/\text{TABHA} $$ revolutionize amide bond formation through high surface area and recyclability. In N-(3-Acetyl-4-hydroxyphenyl)acetamide synthesis, this catalyst facilitates coupling between 3-acetyl-4-hydroxyphenylamine and acetyl chloride at ambient temperatures:
$$
\text{3-Acetyl-4-hydroxyphenylamine} + \text{CH}3\text{COCl} \xrightarrow{\text{Fe}3\text{O}4@\text{SiO}2/\text{TABHA}} \text{N-(3-Acetyl-4-hydroxyphenyl)acetamide}
$$
The nanocatalyst achieves 90% yield and retains 76% efficiency after four cycles, outperforming traditional coupling agents like TBTU.
Table 1: Comparative Analysis of Synthetic Methods
Casein kinase 1 delta represents a critical therapeutic target for neurodegenerative disease intervention, particularly in amyotrophic lateral sclerosis where TAR DNA-binding protein 43 pathology predominates. Recent investigations have demonstrated that N-(3-Acetyl-4-hydroxyphenyl)acetamide derivatives exhibit significant potential as casein kinase 1 delta inhibitors, offering a novel approach to modulate pathological TAR DNA-binding protein 43 phosphorylation [1].
The hyperphosphorylation of TAR DNA-binding protein 43, mediated by casein kinase 1 delta and epsilon isoforms, constitutes a fundamental mechanism in amyotrophic lateral sclerosis pathogenesis. Research findings indicate that casein kinase 1 delta directly phosphorylates TAR DNA-binding protein 43 at multiple serine and threonine residues, promoting cytoplasmic aggregation and neuronal dysfunction [2]. The enzyme demonstrates elevated expression in spinal cord tissues from amyotrophic lateral sclerosis patients, establishing a direct correlation between kinase activity and disease progression [3].
Quantitative structure-activity relationship studies have identified N-benzothiazolyl-2-phenyl acetamide derivatives as potent casein kinase 1 delta inhibitors, with inhibitory concentration 50 values ranging from 0.85 to 7.8 micromolar [1]. These compounds demonstrate competitive inhibition of adenosine triphosphate binding, effectively reducing TAR DNA-binding protein 43 phosphorylation in cellular models. The benzothiazole scaffold appears particularly favorable for casein kinase 1 delta selectivity, with trifluoromethyl substitutions at the 6-position enhancing inhibitory potency [4].
| Compound Class | Inhibitory Concentration 50 | Selectivity Profile | Mechanism of Action |
|---|---|---|---|
| N-Benzothiazolyl-2-Phenyl Acetamide | 0.85-7.8 µM | CK1δ selective | Competitive ATP inhibition |
| Benzimidazole derivatives | 0.1-5.5 µM | CK1δ/ε dual inhibition | Active site binding |
| Triazolo-pyrimidines | Sub-micromolar | CK1δ specific | Allosteric modulation |
Preclinical efficacy studies using the benzothiazole-based inhibitor IGS-2.7 demonstrated significant neuroprotective effects in TAR DNA-binding protein 43 transgenic mouse models. Treatment resulted in preservation of spinal motor neurons, reduced astroglial and microglial reactivity, and decreased TAR DNA-binding protein 43 phosphorylation in spinal cord samples [3]. These findings establish the therapeutic potential of casein kinase 1 delta inhibition for amyotrophic lateral sclerosis treatment.
The molecular docking studies reveal that effective casein kinase 1 delta inhibitors form critical hydrogen bond interactions with glutamic acid 52, tyrosine 56, and lysine 38 residues within the active site. The benzothiazole ring system provides optimal geometric complementarity for the adenosine triphosphate binding pocket, while acetamide linkers enable favorable electrostatic interactions with catalytic residues [1].
The optimization of blood-brain barrier penetration represents a fundamental challenge in central nervous system drug development, requiring systematic modification of physicochemical properties to achieve therapeutic brain exposure. N-(3-Acetyl-4-hydroxyphenyl)acetamide derivatives demonstrate enhanced blood-brain barrier permeability through strategic molecular design approaches that balance passive diffusion with active transport mechanisms [5].
Blood-brain barrier permeability depends critically on the interplay between lipophilicity, molecular weight, polar surface area, and hydrogen bonding capacity. Compounds with optimal brain penetration typically exhibit molecular weights below 450 Daltons, lipophilicity values between 1-3, and polar surface areas less than 90 square Angstroms [6]. N-(3-Acetyl-4-hydroxyphenyl)acetamide, with its molecular weight of 193.2 Daltons and balanced lipophilic-hydrophilic character, falls within the favorable range for blood-brain barrier penetration [7].
The acetamide functional group provides dual benefits for blood-brain barrier permeability enhancement. First, it serves as a hydrogen bond acceptor that can interact with transporter proteins, potentially facilitating carrier-mediated uptake. Second, the amide bond offers metabolic stability compared to ester linkages, ensuring sustained brain exposure following systemic administration [8].
Recent pharmacokinetic studies have established that modifications to the acetamide scaffold can significantly improve brain penetration kinetics. N-acetylcysteine amide derivatives demonstrate superior blood-brain barrier permeability compared to their parent compounds, achieving brain-to-plasma ratios exceeding 50% at therapeutic doses [9]. Similar optimization strategies applied to N-(3-Acetyl-4-hydroxyphenyl)acetamide derivatives could yield compounds with enhanced central nervous system bioavailability.
| Property | Optimal Range | N-(3-Acetyl-4-hydroxyphenyl)acetamide | Brain Penetration Prediction |
|---|---|---|---|
| Molecular Weight | <450 Da | 193.2 Da | Favorable |
| LogP | 1-3 | 1.2-1.8 | Optimal |
| Polar Surface Area | <90 Ų | 66.4 Ų | Favorable |
| Hydrogen Bond Donors | <3 | 2 | Acceptable |
| Hydrogen Bond Acceptors | <7 | 3 | Favorable |
The development of brain-penetrant casein kinase 1 delta inhibitors requires careful optimization of efflux pump recognition. P-glycoprotein and breast cancer resistance protein represent major efflux transporters that can limit brain exposure of therapeutic compounds. Structural modifications that reduce efflux pump affinity while maintaining target potency are essential for achieving effective brain concentrations [8].
Computational modeling approaches have identified key structural features that influence blood-brain barrier permeability. The presence of aromatic rings facilitates passive diffusion through lipid bilayers, while strategically placed polar groups can engage with transporter proteins for active uptake. The hydroxyl group in N-(3-Acetyl-4-hydroxyphenyl)acetamide provides an anchoring point for potential transporter interactions without significantly compromising passive permeability [6].
The multifactorial nature of amyotrophic lateral sclerosis pathogenesis necessitates therapeutic approaches that simultaneously address multiple disease mechanisms. Multi-target directed ligands represent an innovative strategy for amyotrophic lateral sclerosis treatment, enabling single compounds to modulate diverse pathological pathways including protein aggregation, oxidative stress, neuroinflammation, and neurotransmitter dysfunction [10].
N-(3-Acetyl-4-hydroxyphenyl)acetamide derivatives demonstrate significant potential as multi-target directed ligands through their ability to interact with multiple therapeutic targets relevant to amyotrophic lateral sclerosis. The compound scaffold exhibits inhibitory activity against cholinesterases, providing symptomatic relief through acetylcholine preservation. Additionally, the benzothiazole and acetamide functional groups enable interaction with monoamine oxidase enzymes, offering neuroprotective benefits through reduced oxidative stress [11].
The acetamide moiety serves as a versatile pharmacophore that can be modified to achieve multi-target activity. Acetamide derivatives have demonstrated significant neuroprotective effects in cellular models of neurodegeneration, attenuating oxidative stress and neuroinflammation through multiple mechanisms. These compounds reduce tumor necrosis factor alpha and nuclear factor kappa B expression while enhancing antioxidant enzyme activity [12].
| Target Class | Mechanism of Action | Therapeutic Benefit | Implementation Strategy |
|---|---|---|---|
| Cholinesterases | Acetylcholinesterase/Butyrylcholinesterase inhibition | Neurotransmitter preservation | Acetamide optimization |
| Monoamine Oxidases | MAO-A/B modulation | Neuroprotection | Benzothiazole incorporation |
| Casein Kinases | CK1δ/ε inhibition | Protein aggregation control | Structure-activity optimization |
| Antioxidant Systems | Free radical scavenging | Oxidative stress reduction | Hydroxyl group positioning |
The development of multi-target directed ligands requires careful consideration of target selectivity and potency balance. Compounds must achieve sufficient activity against each target while avoiding off-target effects that could compromise therapeutic efficacy. The N-(3-Acetyl-4-hydroxyphenyl)acetamide scaffold provides an excellent foundation for multi-target optimization due to its inherent pharmacological activity and favorable physicochemical properties [13].
Recent advances in computational drug design have enabled systematic optimization of multi-target directed ligands for amyotrophic lateral sclerosis. Molecular docking studies demonstrate that acetamide derivatives can simultaneously bind to cholinesterase active sites and monoamine oxidase binding pockets, achieving dual enzyme inhibition with nanomolar potency. This dual activity profile offers significant advantages over single-target therapies by addressing multiple pathological mechanisms concurrently [11].
The clinical development of multi-target directed ligands for amyotrophic lateral sclerosis faces unique challenges related to dose optimization and safety assessment. Compounds must achieve therapeutic concentrations for multiple targets while maintaining acceptable safety profiles. The N-(3-Acetyl-4-hydroxyphenyl)acetamide scaffold offers advantages in this regard due to its established safety profile and favorable pharmacokinetic properties [10].
| Multi-Target Approach | Single Target Benefit | Synergistic Advantage | Clinical Implementation |
|---|---|---|---|
| Cholinesterase + MAO inhibition | Symptomatic relief | Enhanced neuroprotection | Dose optimization |
| Kinase + Antioxidant activity | Pathology targeting | Comprehensive protection | Safety assessment |
| Neuroinflammation + Aggregation control | Disease modification | Synergistic efficacy | Biomarker monitoring |
Irritant